

Technical Guide: Physical Properties of (3S)-3-amino-1-butanol

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Compound of Interest

Compound Name: (S)-3-Aminobutan-1-ol

Cat. No.: B1278218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (3S)-3-amino-1-butanol, a chiral amino alcohol of significant interest as a building block in the synthesis of pharmaceuticals. This document collates available data, presents detailed experimental protocols for property determination, and outlines a general workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(3S)-3-amino-1-butanol, with the chemical formula $C_4H_{11}NO$, is a colorless to pale yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the C3 position, is a critical feature for its application in asymmetric synthesis.

Data Presentation: Physical Properties

The physical properties of (3S)-3-amino-1-butanol and its enantiomer are summarized in the table below. It is important to note that some reported values in the literature show slight variations, and some data points are for the (R)-enantiomer, which are expected to be identical in magnitude to the (S)-enantiomer for properties other than the sign of optical rotation.

Property	Value	Notes
Molecular Weight	89.14 g/mol	
Boiling Point	~168 °C	At 760 mmHg. Some variations in reported values exist.
Density	~0.93 g/cm ³	
Melting Point	Not widely reported	The compound is typically a liquid at standard conditions.
Solubility	Soluble in water, ethanol, and ether. [1]	
Specific Rotation ([α] ²⁰ /D)	+10.0° to +12.0° (c=1, EtOH) for (S)-enantiomer	The corresponding (R)-enantiomer has a specific rotation of -10.0° to -12.0° (c=1, EtOH).

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are based on established chemical principles and methodologies.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube

- Sample of (3S)-3-amino-1-butanol
- Bunsen burner or other heat source
- Stand and clamps

Procedure:

- A small amount of (3S)-3-amino-1-butanol is placed into the small test tube.
- The capillary tube is inverted and placed into the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in the Thiele tube containing mineral oil.
- The side arm of the Thiele tube is gently heated, and the temperature is monitored.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is continued until a continuous stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Specific Optical Rotation

This procedure measures the extent to which a chiral compound rotates plane-polarized light.

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Materials:

- Polarimeter
- Sodium lamp (D-line, 589 nm)

- Polarimeter cell (1 dm path length)
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Ethanol (spectroscopic grade)
- Sample of (3S)-3-amino-1-butanol

Procedure:

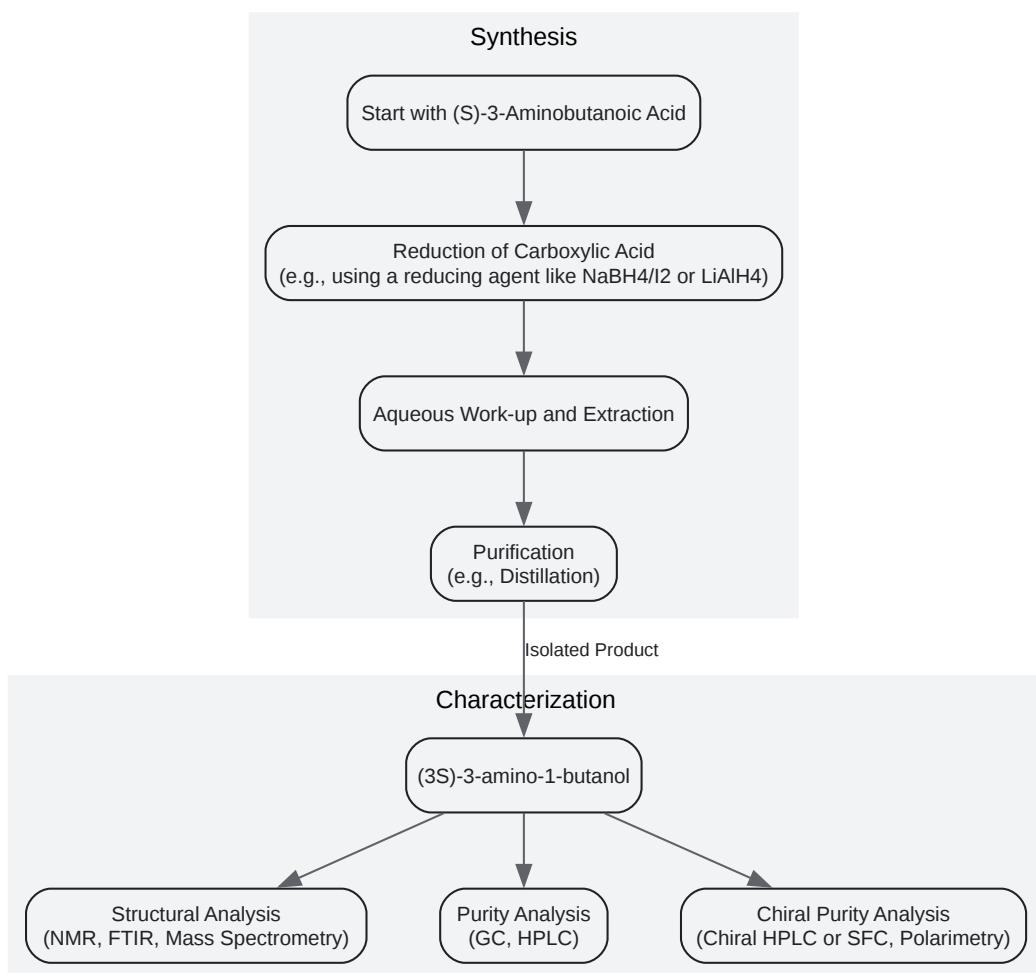
- A solution of (3S)-3-amino-1-butanol is prepared by accurately weighing a sample (e.g., 0.1 g) and dissolving it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask. The concentration (c) is calculated in g/mL.
- The polarimeter is calibrated using a blank (the pure solvent, ethanol).
- The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.
- The cell is placed in the polarimeter, and the observed optical rotation (α) in degrees is measured at a constant temperature (typically 20°C).
- The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where 'l' is the path length of the cell in decimeters (dm).

Synthesis and Characterization Workflow

(3S)-3-amino-1-butanol is a key chiral intermediate in the synthesis of various pharmaceuticals. While the specific synthesis of the (S)-enantiomer is proprietary in many cases, a representative workflow for the synthesis of the (R)-enantiomer has been detailed by the Medicines for All institute (M4ALL), which is analogous to the synthesis of the (S)-enantiomer, likely starting from (S)-3-aminobutanoic acid.^[3] The general workflow involves the reduction of the corresponding chiral aminobutanoic acid.

The following diagram illustrates a general workflow for the synthesis and characterization of a chiral amino alcohol like (3S)-3-amino-1-butanol.

General Workflow for Synthesis and Characterization of (3S)-3-amino-1-butanol

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Caption: A general workflow for the synthesis and characterization of (3S)-3-amino-1-butanol.

Conclusion

This technical guide provides essential information on the physical properties of (3S)-3-amino-1-butanol for professionals in research and drug development. The provided data and experimental protocols serve as a valuable resource for the handling, characterization, and application of this important chiral intermediate. The synthesis and characterization workflow highlights the key steps involved in obtaining and verifying the quality of this compound.

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